

Application Note: Quantitative Analysis of Carvedilol Impurity E

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)ethylamine
hydrochloride

CAS No.: 64464-07-9

Cat. No.: B016167

[Get Quote](#)

Executive Summary

This application note provides a validated, high-precision protocol for the quantitative analysis of Carvedilol Impurity E (2-(2-methoxyphenoxy)ethylamine). Unlike the parent drug Carvedilol, Impurity E lacks the fluorophore-rich carbazole moiety, necessitating specific detection parameters (UV 220 nm) and rigorous chromatographic control to prevent co-elution with the solvent front due to its high polarity.[1]

This guide addresses the critical analytical challenge: separating the early-eluting, polar amine Impurity E from the void volume while maintaining resolution from Carvedilol and late-eluting bis-impurities.[1]

Target Analyte Profile

| Parameter | Detail |
|---------------------|--|
| Common Name | Carvedilol Impurity E (EP/USP) |
| Chemical Name | 2-(2-Methoxyphenoxy)ethylamine |
| CAS Number | 1836-62-0 (Free base) / 64464-07-9 (HCl) |
| Molecular Formula | C ₉ H ₁₃ NO ₂ |
| Origin | Process-related (Unreacted Intermediate) |
| Regulatory Limit | NMT 0.10% (ICH Q3A/USP General Limits) |
| Detection Challenge | Low UV absorption >230 nm; High polarity (Early elution) |

Scientific Rationale & Mechanism

Origin and Formation

Impurity E is a key intermediate in the synthesis of Carvedilol.[1] It is the nucleophile that opens the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole.[1] Its presence in the final API indicates incomplete conversion or inadequate purification.[1]

Chromatographic Strategy (The "Why")

- **Column Selection:** Impurity E is a primary amine.[1] On standard silica columns, residual silanols will interact with the amine, causing severe peak tailing.[1] We utilize a Type B (High Purity) C18 column with extensive end-capping and a high carbon load to minimize silanol activity.[1]
- **pH Control:** The mobile phase is buffered to pH 2.5. At this pH, the amine function of Impurity E is fully protonated (), increasing its solubility in the aqueous phase but ensuring a sharp peak shape by suppressing silanol ionization.[1]
- **Wavelength Selection:** Carvedilol is typically analyzed at 240 nm or 285 nm.[1] However, Impurity E lacks the conjugated carbazole system.[1] Its absorption maximum is in the lower

UV range.[1] 220 nm is selected to maximize sensitivity for Impurity E, despite the solvent cutoff risks.[1]

Analytical Protocol

Instrumentation & Reagents[1]

- System: UHPLC or HPLC system equipped with a Quaternary Pump, Degasser, Autosampler, Column Oven, and PDA/UV Detector.
- Reagents:
 - Acetonitrile (HPLC Grade)[1]
 - Potassium Dihydrogen Phosphate ([1][2])
 - Phosphoric Acid (85%)[1]
 - Water (Milli-Q or equivalent, 18.2 MΩ)[1]

Chromatographic Conditions

| Parameter | Setting |
|---------------|--|
| Column | Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 μm (or equivalent L1 packing) |
| Column Temp | 40°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 μL |
| Detection | UV 220 nm (Bandwidth 4 nm) |
| Run Time | 55 Minutes |

Mobile Phase Preparation

- Buffer (Mobile Phase A): Dissolve 2.72 g of

in 1000 mL of water. Adjust pH to 2.5 ± 0.05 with dilute Phosphoric Acid. Filter through 0.45 μm nylon membrane.[1]

- Organic Modifier (Mobile Phase B): 100% Acetonitrile.[1]

Gradient Program

Rationale: A shallow gradient at the start retains the polar Impurity E away from the void, while a steep ramp later elutes the lipophilic parent drug and dimers.[1]

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
|------------|--------------------|--------------------|-------------------------------|
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic hold for Impurity E |
| 25.0 | 50 | 50 | Ramp for Carvedilol |
| 40.0 | 20 | 80 | Elute late impurities |
| 45.0 | 20 | 80 | Wash |
| 46.0 | 90 | 10 | Re-equilibration |
| 55.0 | 90 | 10 | End |

Sample Preparation

Standard Preparation

- Stock Solution (Impurity E): Accurately weigh 5.0 mg of Carvedilol Impurity E Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A:Acetonitrile (70:30).[1] (Conc: 100 $\mu\text{g}/\text{mL}$).[1]
- Working Standard: Dilute 1.0 mL of Stock Solution into a 100 mL flask. Dilute to volume with diluent.[1][3] (Conc: 1.0 $\mu\text{g}/\text{mL}$, representing 0.1% limit relative to a 1 mg/mL sample).[1]

Sample Preparation[1]

- Weigh 50 mg of Carvedilol API.[1]

- Transfer to a 50 mL volumetric flask.
- Add 30 mL of Diluent and sonicate for 10 minutes (maintain temp < 25°C).
- Dilute to volume with Diluent.[1] (Conc: 1000 µg/mL).[1]
- Filter through 0.45 µm PVDF syringe filter.[1] Discard first 2 mL.[1]

System Suitability & Validation Criteria

Trustworthiness Check: Before running samples, verify the system using these self-validating metrics.

| Parameter | Acceptance Criteria | Rationale |
|--------------------|---|---|
| Resolution () | > 2.0 between Impurity E and Void/Next Peak | Ensures accurate integration of the early eluter. |
| Tailing Factor () | < 2.0 for Impurity E | Critical for amines; indicates column health.[1] |
| % RSD (Areas) | < 5.0% (n=6 injections) | Verifies precision at the limit level. |
| Signal-to-Noise | > 10 for Limit of Quantitation (LOQ) | Ensures sensitivity at 0.05% level.[1] |

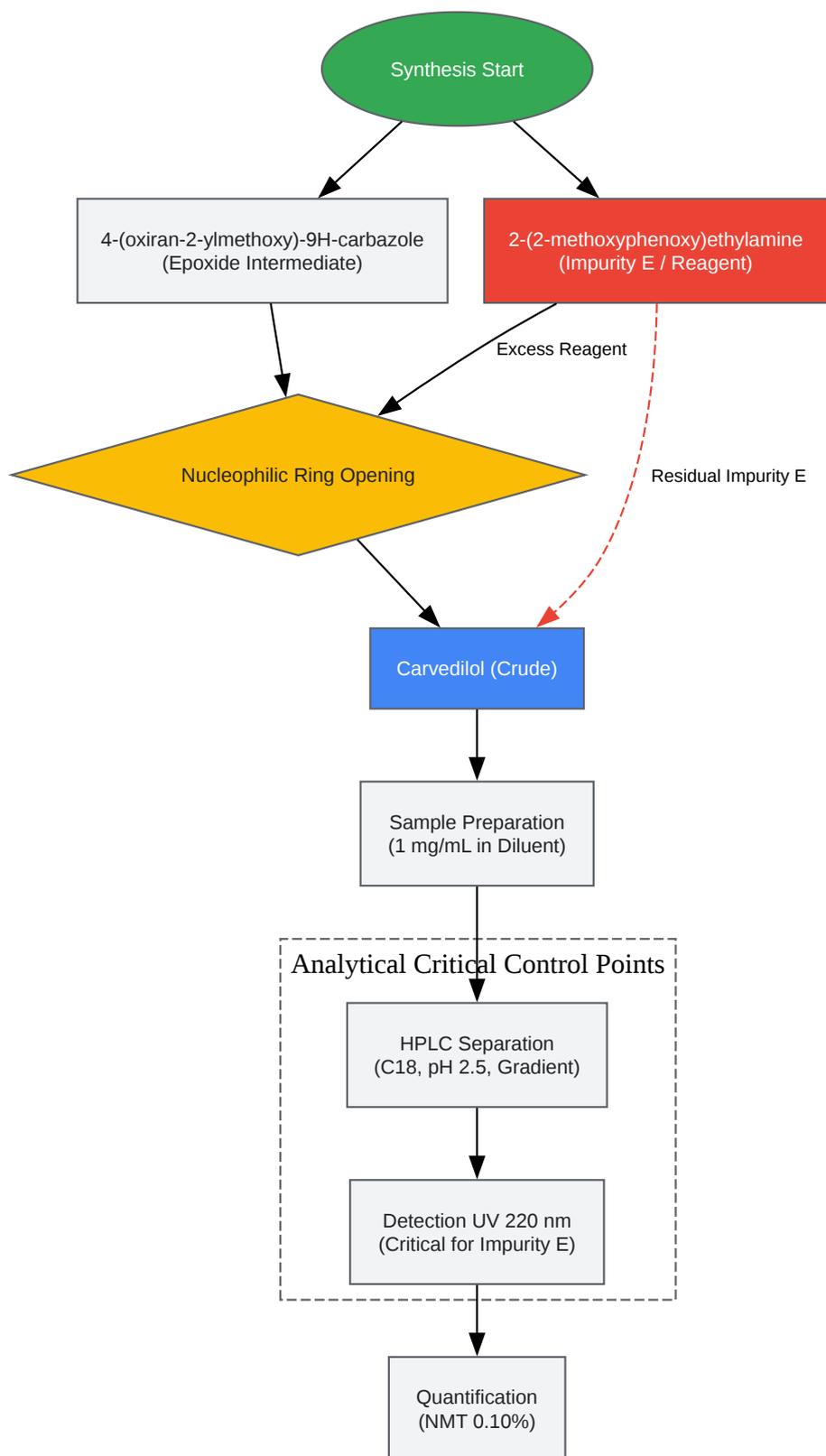
Relative Retention Times (Approximate)

- Impurity E: ~0.35 RRT (Early eluting)[1]
- Carvedilol: 1.00 RRT[1]
- Bis-Carvedilol: ~1.80 RRT[1]

Visualizations

Impurity Formation & Analysis Workflow

The following diagram illustrates the origin of Impurity E and the decision logic for the analytical workflow.



[Click to download full resolution via product page](#)

Caption: Flowchart depicting the synthesis origin of Impurity E and the critical analytical control points for its detection.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |
|---------------------------------|--|--|
| Impurity E co-elutes with void | Organic ratio too high at start. | Reduce initial Acetonitrile to 5% or 10%. ^[1] Increase hold time. |
| Broad/Tailing Peak (Impurity E) | Silanol interaction or high pH. ^[1] | Ensure Buffer pH is ≤ 2 . ^[1] 5. Use a "Base Deactivated" (BDS) column. ^[1] |
| Low Sensitivity for Impurity E | Wrong wavelength. | Verify detector is set to 220 nm. ^[1] Impurity E is invisible at 280 nm. ^[1] |
| Ghost Peaks | Carryover of late eluters. ^[1] | Extend the gradient wash step (80% B) to 10 minutes. |

References

- USP Monograph: Carvedilol.^{[1][4][5][6][7][8][9]} United States Pharmacopeia (USP-NF). [\[Link\]](#)^[1]
- ICH Guidelines: Impurities in New Drug Substances Q3A(R2).^[1] International Council for Harmonisation. [\[Link\]](#)
- Impurity Identity: Carvedilol USP Related Compound E (CAS 1836-62-0).^{[1][9][10][11][12]} PubChem. [\[Link\]](#)^[1]
- Analytical Method Validation: Chatterjee, B., et al. "HPLC-Method for the Quantification of Carvedilol in Human Plasma."^{[1][2]} Asian Journal of Chemistry, 2011.^{[1][2]} [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. uspnf.com](https://www.uspnf.com) [[uspnf.com](https://www.uspnf.com)]
- [2. asianpubs.org](https://www.asianpubs.org) [[asianpubs.org](https://www.asianpubs.org)]
- [3. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [4. synthinkchemicals.com](https://www.synthinkchemicals.com) [[synthinkchemicals.com](https://www.synthinkchemicals.com)]
- [5. ksplifescience.com](https://www.ksplifescience.com) [[ksplifescience.com](https://www.ksplifescience.com)]
- [6. Carvedilol USP Related Compound E | CAS No- 2057412-43-6](#) [[chemicea.com](https://www.chemicea.com)]
- [7. scholarsresearchlibrary.com](https://www.scholarsresearchlibrary.com) [[scholarsresearchlibrary.com](https://www.scholarsresearchlibrary.com)]
- [8. allmpus.com](https://www.allmpus.com) [[allmpus.com](https://www.allmpus.com)]
- [9. Carvedilol USP Related Compound E | Manasa Life Sciences](#) [[manasalifesciences.com](https://www.manasalifesciences.com)]
- [10. pharmaffiliates.com](https://www.pharmaffiliates.com) [[pharmaffiliates.com](https://www.pharmaffiliates.com)]
- [11. pharmaceresearch.com](https://www.pharmaceresearch.com) [[pharmaceresearch.com](https://www.pharmaceresearch.com)]
- [12. Carvedilol Impurities Manufacturers & Suppliers - Daicel Pharma Standards](#) [[daicelpharmastandards.com](https://www.daicelpharmastandards.com)]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Carvedilol Impurity E]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016167#quantitative-analysis-of-carvedilol-impurity-e>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com